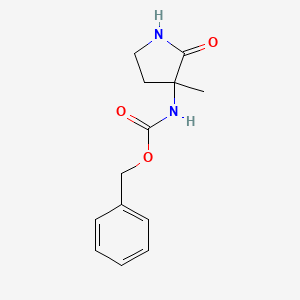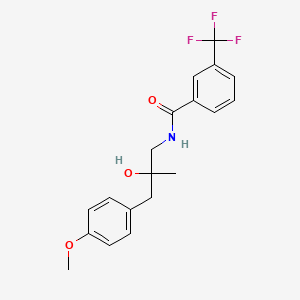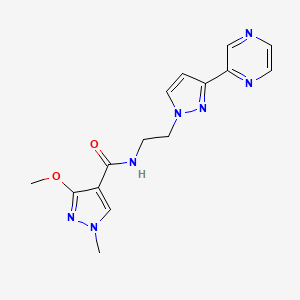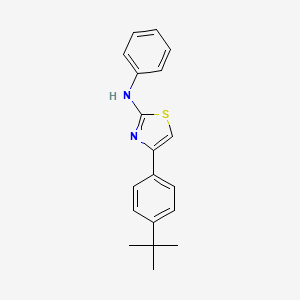
ベンジル N-(3-メチル-2-オキソピロリジン-3-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Electrochemical Behaviour Analysis
The electrochemical properties of 1-benzyl-3-carbamoylpyridinium chloride, a model compound for NAD+, have been studied in aqueous media. The compound undergoes a reversible one-electron reduction to form a free radical, which then irreversibly dimerises into a diastereoisomeric pair. Further reduction of the free radical leads to the formation of dihydropyridine derivatives. The dimeric products, which are strongly adsorbed on the electrode surface, pose a challenge for preparative purposes, but this can be mitigated by the addition of benzene and surface-active substances. A detailed mechanism for the electrochemical reduction of this compound is proposed, which could be relevant for understanding the electrochemical behavior of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Synthesis and Stereoselectivity
The synthesis of 1-Aryl-1-alkenyl N,N-diisopropylcarbamates from alkyl aryl ketones and N,N-diisopropylcarbamoyl chloride has been described. These compounds undergo syn-carbolithiation with alkyllithium/diamine, resulting in configurationally stable lithiated benzyl carbamates. These intermediates can be trapped with various electrophiles. The reaction, when performed with chiral diamines, shows moderate enantiofacial differentiation, which could be a significant consideration for the synthesis of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Chiral Organogels and Supramolecular Structures
A study on the gelation properties of a long-chain carbamate of 1-benzyl-pyrrolidine-3,4-diol has shown the ability to form stable gels in both polar and apolar solvents. The chirality of the supramolecular structures and fibers constituting the gel is influenced by the configuration of the stereogenic centers in the pyrrolidine unit. This results in enantiomeric discrimination and self-sorting, leading to separate fibers of opposite helicity. This suggests potential for creating functionalized chiral architectures, which could be relevant for the application of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate in material science .
Molecular Structure and Bioactivity
The molecular structure of 4-benzyl-5-oxomorpholine-3-carbamide has been analyzed using various techniques, including X-ray diffraction and spectroscopy. Theoretical computations such as DFT and molecular dynamics simulations have been used to predict the compound's properties, including reactivity sites, bond dissociation energies, and interactions with water molecules. Docking studies suggest that the compound could exhibit inhibitory activity against pyrrole inhibitor, indicating potential bioactive properties. These findings could provide insights into the physical, chemical, and biological properties of benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate .
Analytical Method Development
A sensitive high-performance liquid chromatographic method has been developed for the determination of a methyl carbamate derivative in rat blood. The method offers improved selectivity and sensitivity compared to previous methods, with a linear range suitable for pharmacokinetic studies. This analytical technique could be adapted for monitoring benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate in biological samples, which is essential for understanding its pharmacokinetics and metabolism .
科学的研究の応用
- プロパルギルアミンは、本化合物のような、窒素含有複素環を構築するための貴重な合成中間体として役立ちます。 本化合物は、様々な複素環構造を合成するための前駆体として使用することができます .
- 本化合物の電子不足アルキン部分は、新規医薬品剤を設計するための可能性を開きます。 研究者は、その反応性と潜在的な生物活性を探求することができます .
- 本化合物の合成にはドミノ反応が関与し、有機合成におけるその有用性を強調しています。 その反応性と変換を調査することで、新たな合成方法論につながる可能性があります .
- 本化合物に関する具体的な生物学的調査は少ないですが、その構造的特徴から、潜在的な薬理活性があることが示唆されています。 研究者は、生物学的標的との相互作用を調べることができます .
- 本化合物中の縮合芳香族部分は、さらなる誘導化のための興味深いものです。 研究者は、様々な芳香族系におけるその挙動を調査するかもしれません .
- イミダゾリジンは、汎用性の高いビルディングブロックです。 イミダゾリジンベースの反応における本化合物の反応性を理解することで、新たな合成経路につながる可能性があります .
複素環合成
医薬品研究
有機合成
生物活性
芳香族誘導体
イミダゾリジン化学
特性
IUPAC Name |
benzyl N-(3-methyl-2-oxopyrrolidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(7-8-14-11(13)16)15-12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYPOWTXXAFOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1=O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)

![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![[1-(4-Fluoro-3-methylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B2502460.png)

![[5-(2-Fluorophenyl)furan-2-yl]methanol](/img/structure/B2502464.png)

![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)

![{[4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2502470.png)
![1-(((tert-Butoxycarbonyl)amino)methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2502472.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)